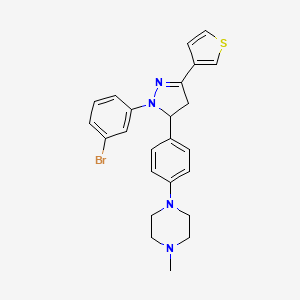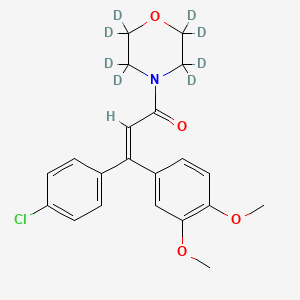
Hbv-IN-29
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hbv-IN-29 is a flavone derivative that functions as a potent inhibitor of covalently closed circular DNA, which is essential for viral RNA transcription and subsequent viral DNA replication. This compound shows promise in the study of hepatitis B virus infection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Hbv-IN-29 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general flavone synthesis methods often involve the cyclization of 2-hydroxyacetophenones with benzaldehydes under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Hbv-IN-29 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the flavone structure.
Substitution: Substitution reactions can introduce different functional groups into the flavone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield flavone oxides, while reduction can produce flavanones.
Aplicaciones Científicas De Investigación
Hbv-IN-29 has several scientific research applications, including:
Chemistry: Used as a model compound to study flavone chemistry and reactions.
Biology: Investigated for its role in inhibiting hepatitis B virus replication.
Medicine: Potential therapeutic agent for treating hepatitis B virus infection.
Industry: May be used in the development of antiviral drugs and diagnostic tools.
Mecanismo De Acción
Hbv-IN-29 exerts its effects by inhibiting the formation of covalently closed circular DNA, which is crucial for the replication of hepatitis B virus. This inhibition prevents the transcription of viral RNA and subsequent replication of viral DNA, thereby reducing the viral load in infected cells .
Comparación Con Compuestos Similares
Entecavir: A nucleoside analog that inhibits hepatitis B virus polymerase activity.
Lamivudine: Another nucleoside analog that targets the viral reverse transcriptase.
Tenofovir: A nucleotide analog that inhibits hepatitis B virus replication.
Uniqueness of Hbv-IN-29: this compound is unique in its mechanism of action as it specifically targets covalently closed circular DNA, unlike nucleoside and nucleotide analogs that inhibit viral polymerase or reverse transcriptase. This distinct mechanism makes this compound a promising candidate for combination therapy with other antiviral agents to achieve better therapeutic outcomes.
Propiedades
Fórmula molecular |
C22H19ClO6 |
|---|---|
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
2-[3-[[4-(8-chloro-4-oxochromen-2-yl)phenoxy]methyl]cyclobutyl]oxyacetic acid |
InChI |
InChI=1S/C22H19ClO6/c23-18-3-1-2-17-19(24)10-20(29-22(17)18)14-4-6-15(7-5-14)27-11-13-8-16(9-13)28-12-21(25)26/h1-7,10,13,16H,8-9,11-12H2,(H,25,26) |
Clave InChI |
IUEXHFKSYMCBTK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1OCC(=O)O)COC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



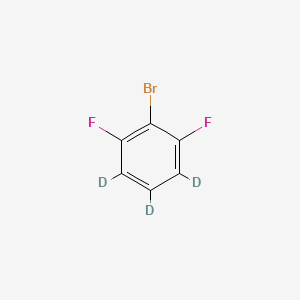
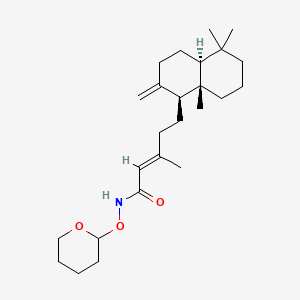
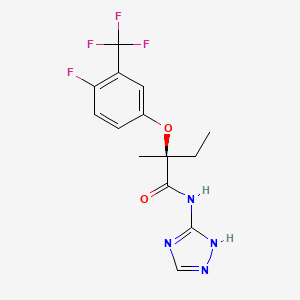


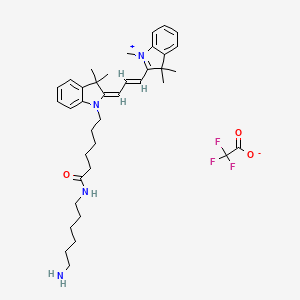

![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
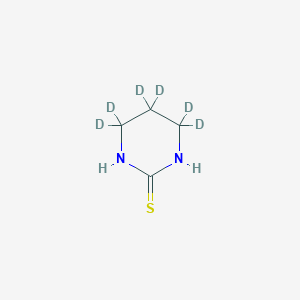
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
